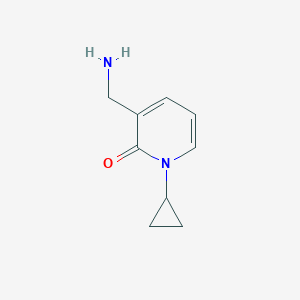![molecular formula C12H16N2O B13158360 2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde is a chemical compound with the molecular formula C12H16N2O It features a benzaldehyde moiety linked to an azetidine ring substituted with a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde typically involves the reaction of 3-(dimethylamino)azetidine with benzaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity on an industrial scale .
化学反应分析
Types of Reactions
2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-[3-(Dimethylamino)azetidin-1-yl]benzoic acid.
Reduction: 2-[3-(Dimethylamino)azetidin-1-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
作用机制
The mechanism of action of 2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring and dimethylamino group can influence the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate: Similar structure but with an acetate group instead of a benzaldehyde moiety.
2-Azetidinones: Compounds with a similar azetidine ring structure but different substituents.
Uniqueness
2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde is unique due to the presence of both the benzaldehyde and dimethylamino groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
2-[3-(dimethylamino)azetidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-13(2)11-7-14(8-11)12-6-4-3-5-10(12)9-15/h3-6,9,11H,7-8H2,1-2H3 |
InChI 键 |
KZYDVSXILFFSHH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1CN(C1)C2=CC=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)

![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)



amine](/img/structure/B13158337.png)


